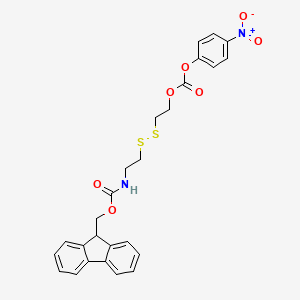
Fmoc-NH-SS-OpNC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-NH-SS-OpNC is a complex organic compound that features a combination of fluorenyl, disulfide, and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-SS-OpNC typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This is followed by the formation of the disulfide linkage and the final coupling with the nitrophenyl carbonate group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
化学反応の分析
Types of Reactions
Fmoc-NH-SS-OpNC can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbonates depending on the nucleophile used.
科学的研究の応用
Fmoc-NH-SS-OpNC has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable yet cleavable linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
作用機序
The mechanism of action of Fmoc-NH-SS-OpNC involves the cleavage of the disulfide bond under reducing conditions, releasing the active components. This process is often mediated by thiol-containing compounds or reducing agents. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to changes in protein structure and function.
類似化合物との比較
Similar Compounds
- 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylthio]ethyl (4-nitrophenyl) carbonate
- 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-methylphenyl) carbonate
Uniqueness
Fmoc-NH-SS-OpNC is unique due to its combination of a fluorenyl group, a disulfide linkage, and a nitrophenyl carbonate group. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
特性
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S2/c29-25(34-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24)27-13-15-36-37-16-14-33-26(30)35-19-11-9-18(10-12-19)28(31)32/h1-12,24H,13-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIVFCCLDSHUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-aminoethyldisulfanyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B8147313.png)
![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)
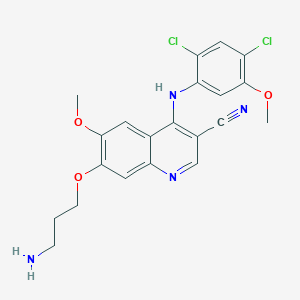

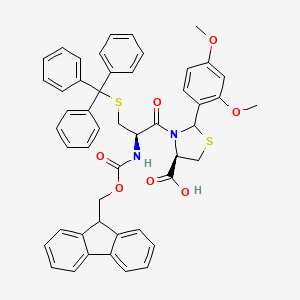
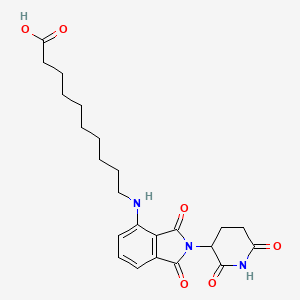
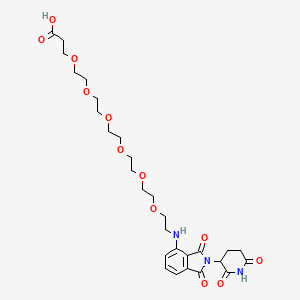

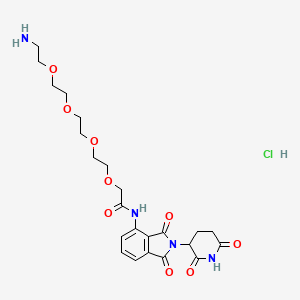
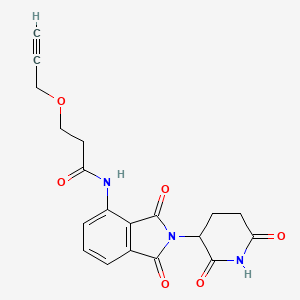
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147365.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-aminophenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147372.png)
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)
